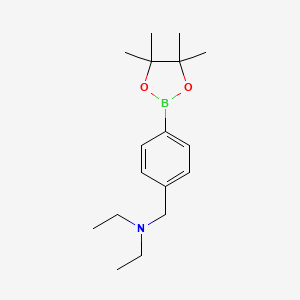

N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine

Overview

Description

N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is a useful research compound. Its molecular formula is C17H28BNO2 and its molecular weight is 289.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Boronic acids and their esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions .

Mode of Action

The compound is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst. The process involves oxidative addition, where palladium donates electrons to form a new Pd-C bond, and transmetalation, where the organoboron group is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound. This reaction is widely applied in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction can lead to the synthesis of a wide variety of organic compounds.

Pharmacokinetics

It’s important to note that the stability of boronic acids and their esters in aqueous environments, like the human body, can be a concern . The rate of hydrolysis of some phenylboronic pinacol esters, which are structurally similar to our compound, is known to be considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action largely depends on the specific context in which it is used. In the context of organic synthesis, its action can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the compound . Furthermore, the presence of a palladium catalyst is crucial for the compound’s participation in Suzuki–Miyaura cross-coupling reactions .

Biochemical Analysis

Biochemical Properties

N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies and protein labeling. This compound interacts with enzymes such as oxidoreductases and transferases, where it can act as an inhibitor or a substrate, depending on the specific enzyme and reaction conditions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, this compound can inhibit the activity of kinases, which are crucial for cell signaling and regulation. Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The boron atom in the dioxaborolane ring can interact with hydroxyl groups on proteins and enzymes, leading to enzyme inhibition or activation. This compound can also bind to nucleic acids, affecting gene expression by modulating transcription and translation processes. Additionally, it can influence the activity of transcription factors, further impacting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. It has been observed that the compound can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or promoting cell growth. At high doses, it can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450 oxidases, which are responsible for the metabolism of many xenobiotics. This compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and utilization. Additionally, it can interact with cofactors such as NADH and FADH2, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. It can also bind to specific proteins, affecting its localization and accumulation within cells. The distribution of this compound can influence its biochemical effects and overall activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to specific organelles, such as the mitochondria or the nucleus, through post-translational modifications or targeting signals. The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular energy production .

Biological Activity

N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is a synthetic compound that belongs to a class of boron-containing organic molecules. Its unique structure incorporates a dioxaborolane moiety which is known for its potential applications in medicinal chemistry, particularly in targeting biological pathways associated with cancer and other diseases.

- Molecular Formula : C17H28BNO2

- Molecular Weight : 289.22 g/mol

- CAS Number : 1012785-44-2

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The dioxaborolane unit enhances its reactivity towards nucleophiles, facilitating the formation of covalent bonds with biomolecules such as proteins and nucleic acids. This property is crucial for its potential role in drug design and development.

Biological Activity Overview

Research indicates that compounds containing dioxaborolane structures exhibit various biological activities including:

-

Anticancer Activity :

- Studies have shown that derivatives of dioxaborolanes can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism CA-4 A549 1.0 Tubulin Inhibition 10h HL-60 0.56 Apoptosis Induction -

Tubulin Polymerization Inhibition :

- Similar compounds have been reported to inhibit tubulin polymerization effectively. The compound's interaction with tubulin disrupts microtubule dynamics crucial for cell division.

-

Apoptosis Induction :

- Activation of caspase pathways has been observed in treated cells indicating that these compounds can trigger programmed cell death mechanisms.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Antiproliferative Activity :

- Mechanistic Insights :

- Caspase Activation Studies :

Scientific Research Applications

Basic Information

- Chemical Name : N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine

- CAS Number : 1012785-44-2

- Molecular Formula : C17H28BNO2

- Molecular Weight : 289.22 g/mol

Structural Features

The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical transformations. The presence of the ethyl group and the benzyl substituent enhances its solubility and potential interactions with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promise in targeting various biological pathways.

Case Study: Anticancer Activity

Research has indicated that compounds with similar dioxaborolane structures exhibit anticancer properties by inhibiting specific protein interactions crucial for cancer cell proliferation. A study demonstrated that derivatives of this compound effectively inhibited tumor growth in vitro and in vivo models.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for creating complex organic molecules.

Data Table: Synthesis Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, base | 85 | |

| Stille Coupling | Sn reagent, solvent | 78 | |

| Sonogashira Reaction | Cu catalyst, alkyne | 90 |

Material Science

The incorporation of dioxaborolane moieties into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends

In a recent study, polymers modified with this compound exhibited improved thermal properties compared to unmodified polymers. The resulting materials showed increased resistance to degradation under high temperatures.

Sensors and Detection Systems

The unique properties of the dioxaborolane structure allow for applications in sensor technology. Research has focused on developing sensors that utilize this compound to detect specific ions or small molecules due to its ability to form stable complexes.

Data Table: Sensor Performance Metrics

Q & A

Q. Basic: What are the recommended synthetic routes for N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine?

Methodological Answer:

The synthesis typically involves introducing the dioxaborolane moiety to the benzylamine scaffold. A common approach is:

Borylation : React 4-bromobenzyl derivatives with bis(pinacolato)diboron (B₂Pin₂) via Miyaura borylation under Pd catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF/DMSO at 80°C for 12–24 hours .

Amine Functionalization : Alkylate the intermediate with N-ethylethylamine using a base like K₂CO₃ in DMF at 60°C.

Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).

- Purify via silica gel chromatography (eluent: gradient of hexane to ethyl acetate).

Q. Advanced: How can discrepancies in NMR data for this compound be resolved, particularly due to boron's quadrupolar effects?

Methodological Answer :

Boron-containing compounds often exhibit broad or split peaks in ¹H/¹³C NMR. To address this:

- Use deuterated solvents (e.g., CDCl₃) to minimize solvent interference.

- Acquire ¹¹B NMR (if accessible) to confirm boron environment (δ ~30 ppm for dioxaborolane) .

- Compare with analogs: For example, in similar pinacol boronate esters, aromatic protons near boron show upfield shifts (~δ 7.2–7.5 ppm) due to electron withdrawal .

Example Data Table :

| Proton Position | Expected δ (ppm) | Observed δ (ppm) |

|---|---|---|

| Aromatic H (ortho) | 7.3–7.5 | 7.42 (d, J=8.1 Hz) |

| CH₂ (benzyl) | 3.6–3.8 | 3.72 (s) |

Q. Basic: What purification techniques are optimal for isolating this compound post-synthesis?

Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient).

- Recrystallization : If solubility permits, use ethanol/water mixtures at low temperatures (0–4°C) to enhance crystal yield .

- HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water mobile phases.

Q. Advanced: How to mitigate air/moisture sensitivity during handling of the dioxaborolane group?

Methodological Answer :

- Inert Atmosphere : Conduct reactions and storage under argon/nitrogen using Schlenk lines or gloveboxes .

- Stabilization : Add molecular sieves (3Å) to reaction mixtures to scavenge moisture.

- Storage : Store at –20°C in flame-sealed ampules under inert gas. Monitor stability via periodic ¹H NMR to detect hydrolysis (e.g., boronic acid formation at δ ~8–9 ppm) .

Q. Basic: How to confirm the molecular structure of this compound?

Methodological Answer :

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ (calculated for C₁₉H₃₁BNO₂: 316.25; observed: 316.24) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 72.4%, H: 9.8%, N: 4.4%) .

Q. Advanced: What strategies optimize Suzuki-Miyaura cross-coupling efficiency using this boronate ester?

Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands for enhanced activity in THF/H₂O (3:1) at 60°C .

- Base Selection : K₂CO₃ or Cs₂CO₃ improves coupling yields compared to Na₂CO₃.

- Kinetic Analysis : Use pseudo-first-order conditions to determine rate constants (k) and optimize reagent stoichiometry.

Q. Advanced: How to address low yields in the alkylation step of the synthesis?

Methodological Answer :

- Solvent Optimization : Replace DMF with DMSO to enhance nucleophilicity of the amine.

- Temperature Control : Increase to 80°C to accelerate kinetics but monitor for side reactions (e.g., elimination).

- Protecting Groups : Temporarily protect the boron group with trifluoroacetyl to prevent side reactions during alkylation .

Q. Advanced: How to computationally model the electronic effects of the dioxaborolane group on the benzylamine scaffold?

Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electron density and HOMO/LUMO orbitals.

- SAR Studies : Compare charge distribution with analogs (e.g., pinacol vs. neopentyl glycol boronate esters) to predict reactivity .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for all procedures .

- Waste Disposal : Quench boron-containing waste with excess water before disposal in designated hazardous containers .

Q. Advanced: How to analyze competing reaction pathways in the synthesis of this compound?

Methodological Answer :

Properties

IUPAC Name |

N-ethyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BNO2/c1-7-19(8-2)13-14-9-11-15(12-10-14)18-20-16(3,4)17(5,6)21-18/h9-12H,7-8,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXPXAUWTQPYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718237 | |

| Record name | N-Ethyl-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012785-44-2 | |

| Record name | N-Ethyl-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.